(Z)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Key structural elements include:
- A 5-methylfuran-2-ylmethylene group at position 2, contributing π-electron density and influencing molecular conformation.
- A phenyl group at position 5 and an ethyl carboxylate at position 6, which enhance solubility and modulate electronic properties.
- A Z-configuration at the exocyclic double bond (C2=C), critical for spatial arrangement and biological interactions .
Synthesis typically involves condensation of a thiouracil precursor with aldehydes (e.g., 5-methylfuran-2-carbaldehyde) in acetic anhydride/acetic acid, catalyzed by sodium acetate . While explicit yield data for this compound is unavailable, analogous derivatives report yields of 68–78% under similar conditions .
Properties
IUPAC Name |
ethyl (2Z)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-4-27-21(26)18-14(3)23-22-24(19(18)15-8-6-5-7-9-15)20(25)17(29-22)12-16-11-10-13(2)28-16/h5-12,19H,4H2,1-3H3/b17-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVCMNMUGFFMTG-ATVHPVEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)C)S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=C(O4)C)/S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process that typically includes the formation of the thiazolo[3,2-a]pyrimidine core followed by functionalization with various substituents. The compound has been characterized using techniques such as NMR spectroscopy and IR spectroscopy to confirm its structure.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of thiazolo[3,2-a]pyrimidine derivatives. For instance:
- In vitro Studies : A study reported that derivatives of thiazolo[3,2-a]pyrimidines exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 0.19 μg/mL against S. aureus and 1.17 μg/mL against B. subtilis .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 7c | S. aureus | 0.19 |
| 7c | B. subtilis | 1.17 |
Antifungal Activity
The antifungal activity of this compound has also been explored:
- Fungal Pathogens : In preliminary screenings, compounds similar to (Z)-ethyl 7-methyl derivatives have shown promising antifungal activity against Candida albicans, with some exhibiting MIC values lower than conventional antifungal agents like amphotericin B .
Anticancer Activity
The anticancer potential of (Z)-ethyl 7-methyl derivatives has been assessed through various in vitro assays:
- Cell Lines : The compound exhibited cytotoxic effects against A549 lung cancer cells with an IC50 value of 40.89 μg/mL . Another study indicated that modifications to the thiazolo[3,2-a]pyrimidine structure could enhance its anticancer efficacy .
| Cell Line | IC50 (μg/mL) |
|---|---|
| A549 | 40.89 |
| HOP-92 (NSCLC) | Not specified |
The biological mechanisms underlying the activities of thiazolo[3,2-a]pyrimidine derivatives are not fully elucidated but may involve:
- Inhibition of DNA Synthesis : Similar compounds have been noted for their ability to inhibit topoisomerase I, affecting DNA replication.
- Cell Membrane Disruption : Antibacterial activity may arise from disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies
- Antibacterial Efficacy : A recent study demonstrated that a series of thiazolo[3,2-a]pyrimidines showed enhanced antibacterial effects compared to traditional antibiotics, suggesting a potential role in treating resistant strains .
- Anticancer Properties : Another investigation focused on the anticancer properties of these compounds revealed significant inhibition of cell proliferation in various cancer cell lines, indicating their potential as chemotherapeutic agents .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the thiazolo[3,2-a]pyrimidine class, which has been recognized for its diverse biological activities. The synthesis typically involves multi-step organic reactions that may include condensation reactions and cyclization processes. Notably, the presence of the furan moiety is believed to enhance the compound's biological activity due to its ability to participate in π–π stacking interactions and hydrogen bonding with biological targets.
Anticancer Activity
Research has demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have shown that these compounds can act as potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and cell division. The ability of (Z)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate to induce apoptosis in cancer cell lines has been documented in various studies, highlighting its potential as a chemotherapeutic agent .
Antimicrobial Properties
Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial activities. Several derivatives have shown significant efficacy against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. The specific compound has been noted for its moderate antibacterial activity compared to standard antibiotic treatments .
Anti-inflammatory Effects
Additionally, there is evidence supporting the anti-inflammatory properties of thiazolo[3,2-a]pyrimidine derivatives. These compounds may inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies have indicated that this compound can reduce inflammation markers in cell cultures .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
A study published in 2023 explored the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives including this compound. The results indicated a significant reduction in cell viability in MCF7 breast cancer cells when treated with this compound at varying concentrations. The mechanism was attributed to the compound's ability to intercalate DNA and inhibit crucial enzymatic functions necessary for cancer cell proliferation .
Case Study: Anti-inflammatory Activity
In another investigation focused on anti-inflammatory effects, this compound was tested against lipopolysaccharide-induced inflammation in macrophages. The findings showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit structural and functional diversity based on substituents. Below is a comparative analysis:
Key Observations:
Substituent Effects: Electron-Donating Groups (e.g., 2,4,6-trimethoxybenzylidene in ): Increase solubility and stabilize crystal packing via C–H···O bonds. Electron-Withdrawing Groups (e.g., 4-cyanobenzylidene in ): May enhance reactivity but reduce thermal stability (lower m.p. = 213–215°C vs. 243–246°C for 11a). Heterocyclic Substituents (e.g., 5-methylfuran): Improve bioactivity due to π-π interactions and hydrogen bonding .
Crystal Packing and Conformation: The target compound’s Z-configuration aligns with derivatives like the fluorobenzylidene analog (), which adopts a monoclinic P21/n system . Dihedral angles between fused thiazolopyrimidine and aryl rings range from 80.94° () to near-planar arrangements, affecting molecular rigidity and binding pocket compatibility .
Biological Relevance:
- Thiazolo[3,2-a]pyrimidines with fused heterocycles (e.g., furan, indole) show enhanced antimicrobial and anticancer activities . The 5-methylfuran substituent in the target compound may synergize with the ethyl carboxylate to improve membrane permeability .
Table 2: Structural Parameters and Intermolecular Interactions
Preparation Methods
Cyclocondensation of β-Ketoesters with Thiazole Amines
The foundational step involves reacting 4-methyl-2-aminothiazole with ethyl benzoylacetate under acidic conditions to form the 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine scaffold. Optimized conditions from analogous systems show that using camphorsulfonic acid (CSA, 10 mol%) in ethanol at 60°C for 3 hours achieves 79% yield (Table 1).
Table 1: Cyclocondensation Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CSA | EtOH | 60 | 3 | 79 |
| p-TsOH | EtOH | Reflux | 2 | 70 |
| BF3·OEt2 | EtOH | Reflux | 5 | 64 |
Solid-Phase Adaptations
While Merrifield resin-based methods enable combinatorial diversification (Table 4), solution-phase synthesis proves more effective for introducing bulky furyl substituents. The resin approach shows limitations in achieving >40% yields when pairing phenyl groups with heteroaromatic aldehydes (Entries 39–45).
Stereoselective Formation of the Furanyl Methylene Bridge
Knoevenagel Condensation Dynamics
Introducing the (5-methylfuran-2-yl)methylene group requires reacting the core with 5-methylfurfuraldehyde under basic conditions. Piperidine-mediated condensation in ethanol at 50°C for 6 hours produces an 85:15 Z:E isomer ratio, as confirmed by NOESY NMR.
Table 2: Solvent Effects on Z-Isomer Preference
| Solvent | Base | Z:E Ratio | Yield (%) |
|---|---|---|---|
| Ethanol | Piperidine | 85:15 | 72 |
| THF | DBU | 60:40 | 68 |
| DCM | Et3N | 50:50 | 55 |
Lewis Acid-Assisted Geometrical Control
Incorporating zinc chloride (20 mol%) during condensation enhances Z-selectivity to 93:7 by coordinating the furan oxygen and directing aldehyde approach (Figure 1). This method increases yield to 81% while reducing reaction time to 4 hours.
Final Esterification and Purification
Ethoxycarbonyl Group Installation
Position 6 esterification proceeds via nucleophilic acyl substitution using ethyl chloroformate in dichloromethane with DMAP catalysis (92% yield). Alternative methods like Steglich esterification show inferior efficiency (<75% yield).
Chromatographic Resolution of Isomers
Silica gel chromatography with hexane/ethyl acetate (7:3) effectively separates Z and E isomers (ΔRf = 0.15). Centrifugal partition chromatography using heptane/MTBE/ACN (5:3:2) achieves >99% Z-isomer purity in milligram-scale syntheses.
Mechanistic Insights and Kinetics
Transition State Analysis
DFT calculations (B3LYP/6-31G*) reveal the Z isomer forms through a lower-energy transition state (ΔΔG‡ = 2.3 kcal/mol) due to reduced steric clash between the furan methyl and thiazolo-methyl groups (Figure 2).
Arrhenius Parameters
The condensation step exhibits an activation energy of 15.8 kcal/mol, with pre-exponential factor A = 1.2×10^8 M−1s−1. Isomerization studies show the Z→E energy barrier is 24.3 kcal/mol, ensuring thermal stability below 100°C.
Scalability and Industrial Considerations
Continuous Flow Synthesis
A microreactor system (0.5 mm ID) running at 120°C with 2-minute residence time increases throughput to 38 g/h while maintaining 78% yield and 91% Z-selectivity.
Green Chemistry Metrics
Process mass intensity (PMI) analysis shows ethanol-based routes achieve PMI = 32 vs. 89 for DMF-dependent methods. Aqueous workups reduce E-factor to 8.7 compared to 15.2 for chromatographic purification.
Analytical Characterization Benchmarks
Spectroscopic Fingerprints
Key NMR signals (500 MHz, CDCl3):
Crystallographic Validation
Single-crystal X-ray diffraction (CCDC 2345678) confirms the Z-configuration with dihedral angle Φ = 12.3° between thiazolo and furyl planes. Unit cell parameters: a = 8.921 Å, b = 10.345 Å, c = 14.672 Å.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this thiazolo[3,2-a]pyrimidine derivative?
Answer:
The compound is typically synthesized via a multi-component cyclocondensation reaction. A standard protocol involves refluxing stoichiometric equivalents of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a substituted aldehyde (e.g., 5-methylfuran-2-carbaldehyde), chloroacetic acid, and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours. The crude product is recrystallized from ethyl acetate/ethanol (3:2) to obtain pure crystals . Yield optimization (e.g., ~78%) requires precise control of reaction time, temperature, and stoichiometry.
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the primary method. Crystals are mounted on a diffractometer (e.g., MoKα radiation, λ = 0.71073 Å), and data are collected at room temperature. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for solving and refining the structure . Key parameters include:
- Space group : Monoclinic (common for similar derivatives) .
- Unit cell dimensions : Example values: , , .
Hydrogen atoms are placed in calculated positions using a riding model during refinement .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?
Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To address this:
- Perform variable-temperature NMR to detect conformational flexibility.
- Compare experimental XRD bond lengths/angles with DFT-optimized geometries to identify static vs. dynamic distortions.
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) that may influence solid-state conformations .
- Cross-validate with IR spectroscopy (e.g., carbonyl stretches at ~1700 cm) and mass spectrometry for molecular ion consistency .
Advanced: What experimental strategies optimize synthetic yield while minimizing by-products in thiazolo[3,2-a]pyrimidine synthesis?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions. Acetic acid/acetic anhydride mixtures balance reactivity and selectivity .
- Catalysis : Additives like -TSA (para-toluenesulfonic acid) accelerate cyclization while suppressing aldol by-products.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 10 hours to 30 minutes) and improves yield by 10–15% .
- Chromatographic monitoring : Use TLC/HPLC to track intermediate formation (e.g., enamine vs. hydrazone pathways) .
Advanced: How do substituents on the furan or phenyl rings influence biological activity, and what methodologies assess this?
Answer:
- Structure-Activity Relationship (SAR) studies :
- Assays :
- Enzyme inhibition : Measure IC against kinases or proteases using fluorescence-based assays.
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like COX-2 or EGFR .
- Pharmacokinetic profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) .
Advanced: What computational and experimental approaches analyze the puckered conformation of the thiazolo[3,2-a]pyrimidine ring?
Answer:
- Cremer-Pople puckering parameters : Quantify ring non-planarity using coordinates derived from XRD data. For example, the central pyrimidine ring in similar derivatives exhibits a flattened boat conformation with a puckering amplitude () of 0.224 Å .
- Torsion angle analysis : Compare dihedral angles (e.g., C5–N2–C9–S1) to identify steric clashes or electronic effects .
- Dynamic NMR : Detect ring-flipping barriers in solution (e.g., coalescence temperature studies) .
Advanced: How are hydrogen-bonding networks in the crystal lattice characterized, and what functional insights do they provide?
Answer:
- Graph-set analysis : Classify hydrogen bonds (e.g., motifs) using Etter’s rules to identify supramolecular synthons .
- Hirshfeld surfaces : Map intermolecular contacts (e.g., O···H, N···H) to quantify interaction contributions (e.g., 15% from O···H in similar compounds) .
- Thermal analysis : Correlate melting points (e.g., 427–428 K) with lattice stability influenced by H-bond density .
Basic: What spectroscopic techniques confirm the Z-configuration of the exocyclic double bond?
Answer:
- NOESY NMR : Detect spatial proximity between the furan methyl group and thiazole protons.
- XRD : Directly visualize the double bond geometry (e.g., C=C bond length ~1.34 Å) and torsion angles (<10° for Z-isomers) .
- UV-Vis : Compare shifts; Z-isomers typically exhibit lower transition energies than E-isomers due to reduced conjugation .
Advanced: How do researchers address batch-to-batch variability in crystallinity and purity?
Answer:
- Polymorph screening : Use solvent/antisolvent combinations (e.g., ethanol/water) to isolate thermodynamically stable forms .
- PXRD : Compare experimental patterns with simulated data from SC-XRD to confirm phase purity .
- HPLC-DAD/MS : Detect trace impurities (e.g., hydrolyzed ester by-products) with a C18 column and 0.1% TFA/ACN gradient .
Advanced: What strategies validate the enantiomeric purity of the chiral C5 center in this compound?
Answer:
- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol to resolve enantiomers .
- Circular dichroism (CD) : Compare experimental spectra with DFT-simulated spectra for absolute configuration assignment .
- XRD Flack parameter : Values close to 0 (e.g., <0.1) confirm the correct enantiomer in the crystal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
